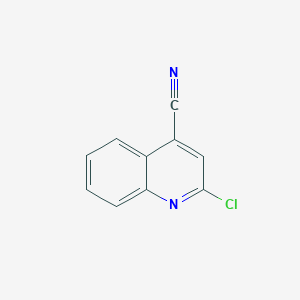

2-Chloroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMENHKKHOIYEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628587 | |

| Record name | 2-Chloroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4366-88-5 | |

| Record name | 2-Chloroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-4-carbonitrile is a functionalized quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a key structural component in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The presence of a chloro group at the 2-position and a nitrile group at the 4-position of the quinoline ring system imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroquinoline-4-carbonitrile, detailed synthetic approaches, its reactivity, and its applications in the field of drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4366-88-5 | [1][2][3] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Solubility | Likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis of 2-Chloroquinoline-4-carbonitrile

The synthesis of 2-chloroquinoline-4-carbonitrile can be approached through several strategic pathways, leveraging established heterocyclic chemistry reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, the following section outlines plausible and referenced synthetic strategies based on the synthesis of closely related quinoline derivatives.

Conceptual Synthetic Workflow

A logical synthetic approach involves the construction of the quinoline ring system followed by the introduction or modification of the functional groups at the 2 and 4 positions. A potential workflow is depicted below:

Caption: Conceptual workflow for the synthesis of 2-chloroquinoline-4-carbonitrile.

Experimental Protocol (Adapted from Sandmeyer Reaction Principles)

The following protocol is an adapted procedure based on the well-established Sandmeyer reaction, which is a versatile method for the conversion of a primary aromatic amine to a nitrile group via a diazonium salt intermediate.[3][4][5][6] This protocol assumes the availability of 4-amino-2-chloroquinoline as a starting material.

Step 1: Diazotization of 4-Amino-2-chloroquinoline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-chloroquinoline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Sandmeyer Reaction (Cyanation)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly and cautiously add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-chloroquinoline-4-carbonitrile by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Reactivity and Chemical Behavior

The reactivity of 2-chloroquinoline-4-carbonitrile is primarily dictated by the electrophilic nature of the quinoline ring, particularly at the positions bearing the chloro and nitrile substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the nitrile group at the 4-position activates the C2-Cl bond towards attack by nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position, such as amines, alkoxides, and thiolates. The general mechanism for SNAr reactions is a two-step process involving the formation of a Meisenheimer complex intermediate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline-4-carbonitrile.

Reactions of the Nitrile Group

The nitrile group at the 4-position can undergo a variety of chemical transformations, providing another handle for molecular diversification. These reactions include:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloroquinoline-4-carboxylic acid) or amide.

-

Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-chloroquinoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

Applications in Drug Discovery and Development

The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 2-Chloroquinoline-4-carbonitrile serves as a key intermediate in the synthesis of novel bioactive molecules.

-

Anticancer Agents: The quinoline core is present in several approved anticancer drugs. The ability to functionalize the 2- and 4-positions of 2-chloroquinoline-4-carbonitrile allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein targets.

-

Antimicrobial and Antiviral Agents: Quinoline derivatives have a long history as antimalarial agents. The 2-chloroquinoline moiety can be elaborated to generate novel compounds with potential activity against bacteria, fungi, and viruses. For instance, derivatives of 2-chloroquinoline have been investigated as dual inhibitors of SARS-CoV-2 proteases.

-

Kinase Inhibitors: The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The versatile reactivity of 2-chloroquinoline-4-carbonitrile makes it a valuable starting material for the synthesis of novel kinase inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

The structural elucidation of 2-chloroquinoline-4-carbonitrile and its derivatives relies on standard spectroscopic techniques.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring system, typically in the range of 7.5-9.0 ppm. |

| ¹³C NMR | Aromatic carbons of the quinoline ring, with the nitrile carbon appearing around 115-120 ppm. The carbon attached to the chlorine will also have a characteristic chemical shift. |

| Infrared (IR) Spectroscopy | A sharp, characteristic C≡N stretching vibration around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). |

Conclusion

2-Chloroquinoline-4-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive chloro group and a transformable nitrile group on the privileged quinoline scaffold provides chemists with multiple avenues for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development, particularly in the quest for novel therapeutics.

References

Please note that while specific literature for 2-chloroquinoline-4-carbonitrile is limited, the following references provide essential context on the synthesis, reactivity, and applications of quinoline derivatives.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

-

LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Retrieved from LibreTexts website. [Link]

-

Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 14(5), 893-905. [Link]

-

Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 3, p.71 (1923). [Link]

-

Pharma D Guru. (n.d.). Sandmeyer's Reaction. Retrieved from Pharma D Guru website. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website. [Link]

-

International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6). [Link]

-

ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a common motif in a wide array of biologically active molecules, and the presence of reactive chloro and cyano functionalities provides versatile handles for synthetic elaboration. This technical guide offers a comprehensive overview of the physicochemical properties, a proposed synthetic route, predicted spectral characteristics, and expected reactivity of 2-chloroquinoline-4-carbonitrile. Due to a lack of extensive experimental data in the public domain, this guide leverages predictive models and analogies to closely related structures to provide a robust profile of the molecule for research and development purposes.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1] The introduction of a chlorine atom at the 2-position and a nitrile group at the 4-position of the quinoline nucleus creates a molecule with a unique electronic profile and diverse synthetic potential. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the nitrile functionality can be transformed into various other chemical moieties or participate in cycloaddition reactions. Understanding the fundamental physicochemical properties of 2-chloroquinoline-4-carbonitrile is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-Chloroquinoline-4-carbonitrile

| Property | Predicted Value | Method/Basis of Prediction |

| Molecular Formula | C₁₀H₅ClN₂ | - |

| Molecular Weight | 188.61 g/mol | - |

| Melting Point | 110 - 115 °C | Based on melting points of similar substituted quinolines. For example, 4-chloroquinoline-2-carbonitrile has a melting point of 109 °C. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, acetone); sparingly soluble in alcohols; insoluble in water. | The polar nitrile group and the aromatic system suggest solubility in polar aprotic solvents, while the overall nonpolar character limits aqueous solubility. |

| pKa (most basic) | ~ 1.5 - 2.5 | The quinoline nitrogen is weakly basic. The electron-withdrawing effects of the chloro and cyano groups are expected to further reduce its basicity compared to quinoline (pKa ≈ 4.9). |

| logP | ~ 2.5 - 3.0 | The presence of the chloro and cyano groups increases the lipophilicity compared to the parent quinoline. |

Synthesis of 2-Chloroquinoline-4-carbonitrile

While a specific, detailed experimental protocol for the synthesis of 2-chloroquinoline-4-carbonitrile is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of cyanoquinolines. A common approach involves the cyanation of a corresponding halo-quinoline precursor.

Proposed Synthetic Workflow

A potential synthesis could start from the readily available 2-chloroquinoline-4-carboxylic acid. The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile.

Caption: Proposed synthetic workflow for 2-chloroquinoline-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloroquinoline-4-carboxamide

-

To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in DCM.

-

Stir the reaction mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloroquinoline-4-carboxamide.

Step 2: Synthesis of 2-Chloroquinoline-4-carbonitrile

-

To a solution of 2-chloroquinoline-4-carboxamide (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloroquinoline-4-carbonitrile.

Predicted Spectral Analysis

The structural elucidation of 2-chloroquinoline-4-carbonitrile can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and the quinoline scaffold.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2-chloroquinoline-4-carbonitrile are expected to show signals characteristic of a substituted quinoline ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloroquinoline-4-carbonitrile

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~152 |

| 3 | ~7.8 (s) | ~115 |

| 4 | - | ~130 |

| 4a | - | ~148 |

| 5 | ~8.2 (d) | ~126 |

| 6 | ~7.7 (t) | ~128 |

| 7 | ~7.9 (t) | ~131 |

| 8 | ~8.0 (d) | ~124 |

| 8a | - | ~149 |

| CN | - | ~117 |

Predicted in CDCl₃ relative to TMS. Chemical shifts and coupling constants are estimations and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloroquinoline-4-carbonitrile is predicted to exhibit the following characteristic absorption bands:

-

~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration. This is a highly diagnostic peak for the nitrile functional group.[2][3]

-

~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the quinoline aromatic ring.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration.

-

~850-750 cm⁻¹: C-H out-of-plane bending vibrations of the aromatic protons.

Mass Spectrometry

Under electron ionization (EI), the mass spectrum of 2-chloroquinoline-4-carbonitrile is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z 188 and 190 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Cl radical: [M-Cl]⁺ at m/z 153.

-

Loss of HCN from the nitrile group: [M-HCN]⁺ at m/z 161.

-

Fragmentation of the quinoline ring system.

-

Reactivity and Potential Applications

The reactivity of 2-chloroquinoline-4-carbonitrile is primarily dictated by the electrophilic nature of the C2 and C4 positions and the versatility of the nitrile group.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alcohols, and thiols.[4][5] This reactivity allows for the introduction of diverse functionalities at this position, making it a valuable intermediate for the synthesis of libraries of compounds for biological screening.

Caption: General scheme for nucleophilic aromatic substitution.

Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form various heterocyclic systems. This versatility further enhances the synthetic utility of 2-chloroquinoline-4-carbonitrile.

Potential Applications in Drug Discovery

Given that the quinoline scaffold is present in many approved drugs and the cyano group is a common pharmacophore, 2-chloroquinoline-4-carbonitrile is a promising starting material for the development of new therapeutic agents.[1][6] Potential areas of application include:

-

Oncology: Many kinase inhibitors incorporate the quinoline core.

-

Infectious Diseases: Chloroquine and other quinoline derivatives are well-known antimalarial agents.

-

Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory properties.

Safety and Handling

While specific toxicity data for 2-chloroquinoline-4-carbonitrile is not available, it should be handled with the care appropriate for a potentially hazardous chemical. Based on related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Chloroquinoline-4-carbonitrile is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. Although experimental data on its physicochemical properties are limited, this guide provides a comprehensive predicted profile based on established chemical principles and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers interested in utilizing this compound in their work. Further experimental validation of these properties is encouraged to fully unlock the potential of this promising heterocyclic building block.

References

- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).

- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.).

- Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central.

- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

- Quinoline: A vers

- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021).

- 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI.

- MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.

- Biorelevant pKa (37°C)

- Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (n.d.). PubMed.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. (n.d.). RSC Publishing.

- Cyan

- Synthesis of Novel Cyano Quinoline Derivatives. (2025).

- 4-chloroquinoline-2-carbonitrile CAS#: 4552-43-6. (n.d.). ChemicalBook.

- NMR Predictor. (n.d.). Chemaxon Docs.

- PROSPRE - 1H NMR Predictor. (n.d.).

- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.

- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.

- 5 Nitrile IR Tips. (2024). Berkeley Learning Hub.

- Cyanochlorination and cyan

- Cyanochlorination and cyanation of isoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- pKa Prediction. (n.d.). Rowan Scientific.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.

- 2-Chloroquinoline-4-carboxylic acid. (n.d.). Chem-Impex.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.

- Mass Spectrometry - Fragmentation P

- Predicting the pKa of Small Molecules. (n.d.).

- Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. (n.d.). Optibrium.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C

- Predict all NMR spectra. (n.d.). NMRDB.org.

- 5466-31-9(2-(4-CHLORO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - PubMed Central.

- 2-chloroquinoline-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- Will we ever be able to accurately predict solubility? (2024). PMC - NIH.

- 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm. (n.d.).

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

2-Chloroquinoline-4-carbonitrile molecular weight and formula

An In-depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

2-Chloroquinoline-4-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a core structure in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of the chloro and nitrile functional groups at the 2 and 4 positions, respectively, provides reactive sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the molecular characteristics, synthetic strategies, key applications, and safety protocols associated with 2-Chloroquinoline-4-carbonitrile, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Core Properties

2-Chloroquinoline-4-carbonitrile is identified by its unique chemical structure, which dictates its reactivity and potential applications. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloroquinoline-4-carbonitrile | N/A |

| Synonyms | 2-Chloro-4-cyanoquinoline | [1] |

| CAS Number | 4366-88-5 | [1] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Chemical Reactivity

The synthesis of 2-Chloroquinoline-4-carbonitrile leverages established methodologies in heterocyclic chemistry. A common and logical approach involves the transformation of a precursor, 2-chloroquinoline-4-carbaldehyde. The aldehyde group can be converted to a nitrile, a well-documented synthetic pathway.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for 2-Chloroquinoline-4-carbonitrile.

The Vilsmeier-Haack reaction is a powerful method for concurrently formylating and cyclizing acetanilides to produce 2-chloroquinoline-3-carbaldehydes, and similar principles can apply to the 4-carbaldehyde isomer.[2] The subsequent conversion of the aldehyde to a nitrile typically proceeds via an aldoxime intermediate, which is then dehydrated. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a key site for introducing further molecular diversity.

Example Experimental Protocol: Aldehyde to Nitrile Conversion

This protocol is a representative example based on standard chemical transformations. Researchers should optimize conditions for their specific setup.

-

Oxime Formation:

-

Dissolve 1.0 equivalent of 2-chloroquinoline-4-carbaldehyde in ethanol.

-

Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a mild base (e.g., sodium acetate).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the aldoxime product.

-

Filter, wash with water, and dry the solid.

-

-

Dehydration to Nitrile:

-

Suspend the dried aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a dehydrating agent (e.g., 1.1 equivalents of thionyl chloride or acetic anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-Chloroquinoline-4-carbonitrile.

-

Applications in Research and Drug Development

The 2-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The incorporation of chlorine atoms into drug candidates is a common strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[4] 2-Chloroquinoline-4-carbonitrile serves as a key intermediate in the synthesis of compounds targeting a wide range of diseases.

Caption: Key application areas for 2-Chloroquinoline derivatives.

-

Anticancer and Antimalarial Agents : Quinoline derivatives have a long history of use as antimalarial drugs, and their derivatives are extensively researched for anticancer properties.[5]

-

Antiviral Research : Recently, 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases.[6] The electrophilic carbon bearing the chlorine atom can act as a "warhead" for covalent modification of the cysteine residue in the enzyme's active site.[6]

-

Agrochemicals and Materials Science : The versatility of the 2-chloroquinoline core extends to the development of effective pesticides and herbicides, as well as its incorporation into advanced polymers and coatings to enhance chemical resistance.[3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 2-Chloroquinoline-4-carbonitrile and its precursors. The following guidelines are based on data for structurally related compounds like 2-chloroquinoline and various nitriles.[7][8][9]

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7] |

| Handling | Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7][10] |

| First Aid: Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7][8] |

| First Aid: Skin Contact | If on skin, wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7] |

| First Aid: Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7][8] |

| First Aid: Ingestion | If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor.[8][10] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[1] Store locked up.[7][8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] |

Conclusion

2-Chloroquinoline-4-carbonitrile is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its defined molecular structure and weight, coupled with versatile reactivity at its chloro and nitrile functional groups, make it an attractive starting point for the synthesis of novel compounds. Its role in developing therapeutics, particularly in the antiviral and anticancer domains, underscores its importance. Adherence to rigorous synthetic protocols and stringent safety measures is essential for harnessing the full potential of this compound in a research and development setting.

References

-

PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

-

Unigel. (2021). Safety Data Sheet - Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2018).

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- Mogilaiah, K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 258, 115598.

-

PubChem. (n.d.). 4-Chloroquinoline-2-carbonitrile. Retrieved from [Link]

- Jaleel, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1265, 133424.

Sources

- 1. 4366-88-5 CAS MSDS (2-CHLORO-4-CYANOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ijsr.net [ijsr.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. unigel.com.br [unigel.com.br]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloroquinoline-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-4-carbonitrile is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility in medicinal chemistry and materials science is profoundly influenced by its solubility characteristics in organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-chloroquinoline-4-carbonitrile. In the absence of extensive published quantitative data for this specific molecule, this document offers a robust framework for researchers to experimentally determine and interpret its solubility. We present a detailed, step-by-step protocol for solubility measurement, discuss the underlying physicochemical principles, and provide templates for systematic data presentation. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively manage the solubility challenges associated with 2-chloroquinoline-4-carbonitrile in their research and development endeavors.

Introduction: The Significance of 2-Chloroquinoline-4-carbonitrile and its Solubility

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] 2-Chloroquinoline-4-carbonitrile, in particular, is a valuable intermediate in the synthesis of more complex quinoline-based compounds. The chloro and carbonitrile functionalities at the 2 and 4 positions, respectively, provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The solubility of 2-chloroquinoline-4-carbonitrile in organic solvents is a critical parameter that dictates its handling and application in several key stages of drug discovery and development:

-

Organic Synthesis: The choice of solvent is paramount for achieving optimal reaction conditions, including reactant concentration, reaction rate, and product yield. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and purification challenges.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Drug Delivery: For preclinical studies, active pharmaceutical ingredients (APIs) must often be dissolved in a suitable vehicle for administration. Understanding the solubility of 2-chloroquinoline-4-carbonitrile and its derivatives is essential for developing appropriate formulations.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable solvent.

Given the importance of solubility, this guide aims to provide a comprehensive resource for researchers working with 2-chloroquinoline-4-carbonitrile.

Theoretical Foundations of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. This concept is rooted in the nature of intermolecular forces between the solute (in this case, 2-chloroquinoline-4-carbonitrile) and the solvent. The overall solubility of a compound is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence the solubility of 2-chloroquinoline-4-carbonitrile in organic solvents:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (e.g., alcohols, acetone) and nonpolar (e.g., hexane, toluene). Polar solvents have permanent dipoles and can engage in dipole-dipole interactions and hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces. 2-Chloroquinoline-4-carbonitrile, with its nitrogen and chlorine atoms and the cyano group, possesses polar characteristics, suggesting a higher affinity for polar organic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute. While 2-chloroquinoline-4-carbonitrile is not a strong hydrogen bond donor, the nitrogen atom in the quinoline ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities (e.g., methanol, ethanol) may exhibit enhanced solubility for this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, this relationship should be experimentally determined for each solute-solvent system.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome for dissolution to occur. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of 2-chloroquinoline-4-carbonitrile in various organic solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Materials and Equipment

-

2-Chloroquinoline-4-carbonitrile (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of 2-chloroquinoline-4-carbonitrile is depicted in the diagram below.

Figure 1: Experimental workflow for the determination of the solubility of 2-chloroquinoline-4-carbonitrile.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-chloroquinoline-4-carbonitrile into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or a volumetric flask. This step is crucial to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-chloroquinoline-4-carbonitrile. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended.

Table 1: Example Template for Reporting the Solubility of 2-Chloroquinoline-4-carbonitrile

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC |

| Hexane | 25 | Experimental Value | Calculated Value | HPLC |

When interpreting the results, consider the physicochemical properties of the solvents in relation to the structure of 2-chloroquinoline-4-carbonitrile. For instance, a higher solubility in polar aprotic solvents like acetone compared to nonpolar solvents like hexane would be expected based on the polar nature of the solute.

Conclusion

References

-

Carvajal-Lara, T., Yalkowsky, S. H., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 64. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Foundation for Modern Research (IJFMR). (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 2(4). [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566–8595. [Link]

-

Garrett, E. R., & Mielck, J. B. (1970). Synthesis of derivatives of quinoline. Journal of Pharmaceutical Sciences, 59(5), 702-704. [Link]

-

Hamama, W. S., Zoorob, H. H., & Ibrahim, M. E. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

-

Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

-

ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility table. In Wikipedia. Retrieved from [Link]

-

Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., & Bohinski, T. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

Sources

A Technical Guide to 2-Chloroquinoline-4-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets, leading to a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Among the vast library of quinoline derivatives, 2-chloroquinoline-4-carbonitrile emerges as a particularly valuable and versatile intermediate for synthetic chemists. Its strategic placement of a reactive chlorine atom and a modifiable carbonitrile group makes it a powerful building block for constructing complex, biologically active molecules. This guide provides an in-depth technical overview of its chemical identity, properties, reactivity, and applications, tailored for researchers and professionals in drug development.

Section 1: Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are paramount for its effective use in a research setting. 2-Chloroquinoline-4-carbonitrile is a distinct chemical entity with specific identifiers and characteristics that dictate its handling, storage, and reactivity.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Chloroquinoline-4-carbonitrile | [4] |

| Synonyms | 2-CHLORO-4-CYANOQUINOLINE, 2-Chloro-4-cyanoquimoline, 4-Quinolinecarbonitrile, 2-chloro- | [4] |

| CAS Number | 4366-88-5 | [4][5] |

| Molecular Formula | C₁₀H₅ClN₂ | [4][5][6] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N | [5] |

| MDL Number | MFCD02041240 |[6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 188.61 g/mol | [4][5][6] |

| Appearance | Solid | [7] |

| Boiling Point | 257.8 °C (Predicted) | [5] |

| Storage | Recommended 2-8°C, Inert atmosphere |[8] |

Section 2: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-chloroquinoline-4-carbonitrile is not universally available, a robust safety assessment can be constructed by analyzing its core functional groups: the chloroquinoline moiety and the nitrile group.

-

Chloroquinolines : This class of compounds can cause skin and serious eye irritation.[9]

-

Organic Nitriles : This group can be harmful if swallowed, in contact with skin, or inhaled.

Therefore, it is imperative to handle 2-chloroquinoline-4-carbonitrile with the appropriate precautions as a potentially hazardous substance. The following hazard profile is inferred from related compounds.

Table 3: Inferred GHS Hazard Profile

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Inferred from safety data for isomeric 1-Chloroisoquinoline-5-carbonitrile and related chloroquinolines.[8][10]

Standard Laboratory Protocol:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[8]

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11]

-

Disposal : Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

Section 3: Synthesis and Reactivity

The synthetic utility of 2-chloroquinoline-4-carbonitrile is rooted in its predictable and versatile reactivity, primarily governed by the C2-chloro substituent.

Plausible Synthetic Pathway

While various methods exist for quinoline synthesis, a common and effective route to 2-chloroquinoline derivatives involves the Vilsmeier-Haack reaction.[12] A plausible pathway to the target compound could start from a suitable acetanilide, which undergoes cyclization, chlorination, and formylation. The resulting aldehyde can then be converted to the nitrile. For instance, a 2-chloroquinoline-3-carbaldehyde can be transformed into a nitrile by dehydration of its corresponding oxime.

Below is a conceptual workflow illustrating a potential synthetic approach.

Caption: Role of 2-chloroquinoline-4-carbonitrile as a versatile synthetic scaffold.

Section 5: Exemplary Experimental Protocol

To illustrate the practical application of its core reactivity, this section provides a detailed, self-validating protocol for a representative SNAr reaction.

Protocol: Synthesis of 2-(Butylamino)quinoline-4-carbonitrile

This protocol describes the nucleophilic substitution of the C2-chloride with n-butylamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by spectroscopic methods.

Materials and Equipment:

-

2-Chloroquinoline-4-carbonitrile (1.0 eq)

-

n-Butylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (silica gel), Ethyl Acetate/Hexane mobile phase

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline-4-carbonitrile (e.g., 1.88 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).

-

Addition of Nucleophile : While stirring, add n-butylamine (1.18 mL, 12 mmol) to the suspension at room temperature.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Monitoring : Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The expected reaction time is typically 4-8 hours.

-

Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

-

-

Workup : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-cold water (200 mL). A precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.

-

Purification : If necessary, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane).

-

Characterization : Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

2-Chloroquinoline-4-carbonitrile is more than just a chemical compound; it is a versatile tool for innovation in medicinal and materials chemistry. Its well-defined reactivity, particularly at the C2 position, provides a reliable and efficient entry point for synthesizing diverse molecular architectures. As demonstrated by its relevance in the pursuit of novel antiviral agents, this scaffold continues to be a critical asset for researchers aiming to address significant scientific challenges. A thorough understanding of its properties, handling requirements, and chemical behavior is the first step toward unlocking its full potential in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

-

Khidre, R. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Chloroisoquinoline-5-carbonitrile. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

-

Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

Mekala, R., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate. [Link]

-

Kumar, S., et al. (2017). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. [Link]

-

Kumar, A., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4366-88-5 CAS MSDS (2-CHLORO-4-CYANOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Chloroquinoline-4-carbonitrile , 95+% , 4366-88-5 - CookeChem [cookechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. ijsr.net [ijsr.net]

spectroscopic data of 2-chloroquinoline-4-carbonitrile (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloroquinoline-4-carbonitrile

This document provides a comprehensive guide to the spectroscopic characterization of 2-chloroquinoline-4-carbonitrile (CAS No: 4366-88-5).[1] As a pivotal intermediate in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This guide is designed for researchers and drug development professionals, offering not only data but also the underlying principles and experimental considerations for its robust characterization.

The analytical approach detailed herein is built on a foundation of predictive analysis based on the known molecular structure and validated by spectral data from closely related quinoline analogs. This methodology ensures a self-validating system of analysis, where each piece of spectroscopic evidence corroborates the others to build a conclusive structural assignment.

Molecular Structure and Key Features

2-chloroquinoline-4-carbonitrile possesses a rigid heterocyclic core. The quinoline ring system is substituted with a chlorine atom at the 2-position and a nitrile group at the 4-position. This specific arrangement of an electron-withdrawing nitrile group and a halogen substituent dictates the electronic environment of the molecule, which is directly probed by spectroscopic methods.

The molecular formula is C₁₀H₅ClN₂, with a molecular weight of approximately 188.61 g/mol .[1]

Caption: Predicted major fragmentation pathway for 2-chloroquinoline-4-carbonitrile in EI-MS.

-

Loss of Chlorine Radical: M⁺ → [M - Cl]⁺. This would result in a fragment at m/z 153.

-

Loss of Hydrogen Cyanide (HCN): M⁺ → [M - HCN]⁺˙. A common fragmentation for nitrogen heterocycles, this would yield a fragment at m/z 161 (for the ³⁵Cl isotope).

-

Sequential Loss: The fragment at m/z 153 may further lose HCN to give a fragment at m/z 126.

Conclusion

The structural elucidation of 2-chloroquinoline-4-carbonitrile is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise substitution pattern. IR spectroscopy provides unequivocal confirmation of the critical nitrile functional group. Finally, high-resolution mass spectrometry confirms the molecular formula and its characteristic chlorine isotopic pattern, while the fragmentation pattern corroborates the overall structure. This multi-technique approach provides a robust and self-validating analytical workflow essential for the quality control and characterization of this important chemical entity.

References

-

PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

PubChem. 2-Chloroquinoline-4-carbonyl chloride. National Center for Biotechnology Information. Available from: [Link]

- Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." Journal of the Chinese Chemical Society.

-

University of Regensburg. 13C-NMR Spectroscopy. Available from: [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Available from: [Link]

- Gany, A. A., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers.

-

ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). Available from: [Link]

-

University of Calgary. A Bit About 13C NMR. Available from: [Link]

-

Lee, K., & Kim, J. "Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent." The Journal of Organic Chemistry, 67(22), 7884-7886. (2002). Available from: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

-

NIST WebBook. Quinoline, 2-chloro-4-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

Spectrum Database. 1H NMR of 2-(5-Chloro-2-thienyl)-4-(1-piperidinylcarbonyl)quinoline. Available from: [Link]

-

MDPI. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules, 21(3), 340. (2016). Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2021). Available from: [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1995). Available from: [Link]

-

TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Trade Science Inc. Available from: [Link]

-

University of Warsaw. Carbonyl compounds - IR spectroscopy. Available from: [Link]

Sources

biological activity of 2-chloroquinoline-4-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloroquinoline-4-carbonitrile Derivatives

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this broad class, derivatives of 2-chloroquinoline-4-carbonitrile have emerged as particularly versatile intermediates and potent bioactive molecules. The strategic placement of a reactive chlorine atom at the C2 position and an electron-withdrawing nitrile group at C4 makes this scaffold an ideal starting point for the synthesis of diverse heterocyclic systems.[3] The chlorine at C2 is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores, while the nitrile group can be transformed into other functional moieties or participate in cyclization reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-chloroquinoline-4-carbonitrile derivatives, grounded in field-proven methodologies and mechanistic insights.

Part 1: Synthetic Strategies and Chemical Versatility

The synthetic utility of 2-chloroquinoline-4-carbonitrile lies in the differential reactivity of its functional groups. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position in related di-chloro derivatives, a principle that is exploited to achieve regioselectivity.[3] However, in the 2-chloro-4-carbonitrile scaffold, the C2 chlorine is the primary site for nucleophilic attack, providing a direct route to a multitude of C2-substituted derivatives.

The general synthetic pathway involves the construction of the quinoline core, followed by functional group manipulations to introduce the chloro and carbonitrile moieties. A common approach is the Vilsmeier-Haack reaction on acetophenone oximes, which can yield 2-chloroquinoline-3-carbaldehydes; subsequent oxidation of the aldehyde and conversion to a nitrile, or direct cyanation reactions, can lead to the desired scaffold.[4] Once the 2-chloroquinoline-4-carbonitrile core is obtained, it serves as a versatile platform for diversification.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is fundamental to creating libraries of derivatives with diverse side chains, which is crucial for structure-activity relationship (SAR) studies.[5][6]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be employed to form carbon-carbon bonds at the C2 position, introducing aryl, alkyl, or alkynyl groups.[7]

-

Nitrile Group Chemistry: The carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. It is also a key participant in cycloaddition reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[1]

Below is a generalized workflow for the synthesis and derivatization of the 2-chloroquinoline-4-carbonitrile core.

Part 2: Anticancer Activity

Quinoline derivatives are widely investigated for their anticancer properties, and those derived from the 2-chloroquinoline-4-carbonitrile scaffold are no exception.[8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for cancer cell proliferation and survival.

Mechanisms of Antitumor Action

-

Tubulin Polymerization Inhibition: Several quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, often at the colchicine binding site, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, subsequent polyploidy, and ultimately, apoptosis.[9]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target the ATP-binding site of protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, 4-anilinoquinoline derivatives have shown potential as dual EGFR/HER2 inhibitors.[3]

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline hybrids can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[10] This leads to DNA damage and triggers apoptotic cell death.

The diagram below illustrates a hypothetical pathway where a 2-chloroquinoline-4-carbonitrile derivative inhibits tubulin polymerization, leading to apoptosis.

Conclusion and Future Perspectives

Derivatives of 2-chloroquinoline-4-carbonitrile represent a highly valuable and synthetically tractable scaffold for the development of new therapeutic agents. The ease of functionalization at the C2 and C4 positions allows for extensive chemical exploration and optimization of biological activity. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and specific enzyme inhibitors underscores their significant potential in drug discovery.

Future research should focus on leveraging structure-based drug design and computational modeling to create derivatives with enhanced potency and selectivity for specific biological targets. [5]Elucidating detailed mechanisms of action, exploring their potential in combination therapies, and optimizing their pharmacokinetic and toxicological profiles will be critical steps in translating these promising compounds from the laboratory to the clinic. The chemical versatility of the 2-chloroquinoline-4-carbonitrile core ensures that it will remain a fertile ground for the discovery of novel bioactive molecules for years to come.

References

- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

- Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

- O'Neill, A. J., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.

- Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961–1964.

- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Rodrigues, M. E., et al. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.

- Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Kumar, A., et al. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.

- El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

- Kumar, S., et al. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.

- Ali, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.

- Wang, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.

- Kaur, R., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers.

- BenchChem. (n.d.). Application of 2,4-Dichloroquinoline-3-carbonitrile in the Synthesis of Anticancer Agents.

- Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Smith, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

- Sharma, P., et al. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.

- Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate.

- Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.

- Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.

- Hafez, H. N., et al. (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.

- Hafez, H. N., et al. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- Liu, Z., et al. (n.d.). Biological activities of quinoline derivatives. PubMed.

- Chen, Y., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- Al-Obaid, A. M., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

- Wang, Y., et al. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate.

- Lesyk, R., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health.

- Sharma, S., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- Lv, K., et al. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

- Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.